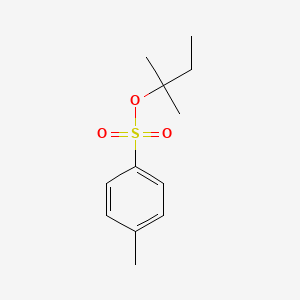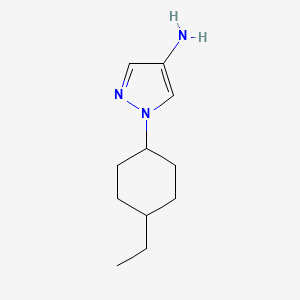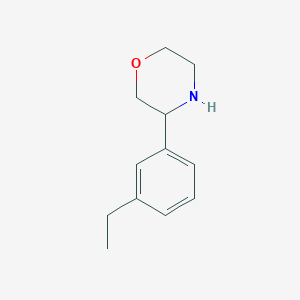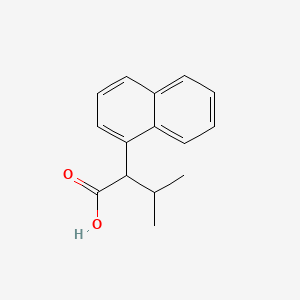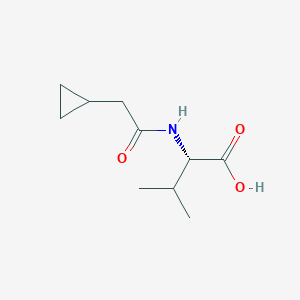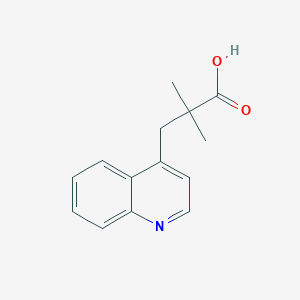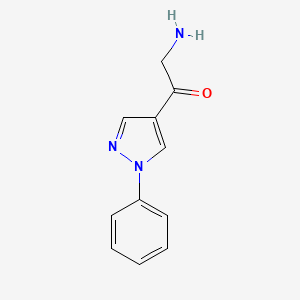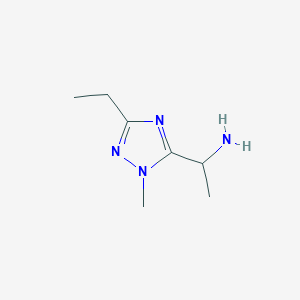
1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a trifluoroethylamine group attached to a dihydroindenyl moiety, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Formation of the Indenyl Intermediate: The starting material, 2,3-dihydro-1H-indene, undergoes a series of reactions to introduce functional groups at the 5-position.
Introduction of the Trifluoroethylamine Group: The intermediate is then reacted with trifluoroethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the amine group.
Substitution: The trifluoroethylamine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A novel cathinone derivative with similar structural features.
1-(2,3-Dihydro-1H-inden-5-YL)piperazine: A piperazine derivative with potential pharmacological properties.
Uniqueness
1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine is unique due to its trifluoroethylamine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H12F3N |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10(15)9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3,15H2 |
InChI-Schlüssel |
OOJCWXQNRRMDPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
